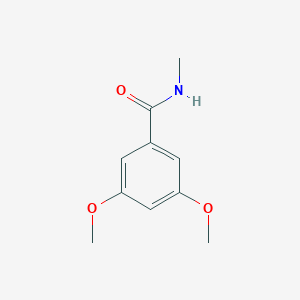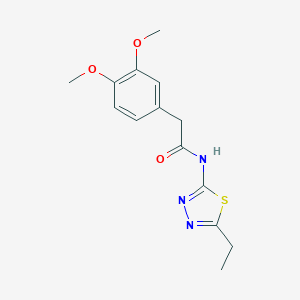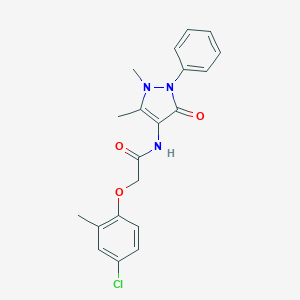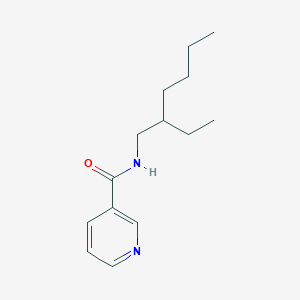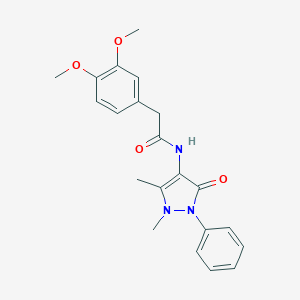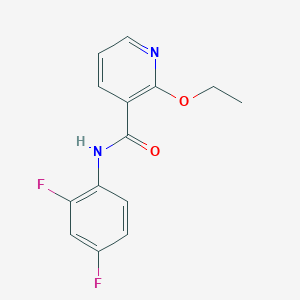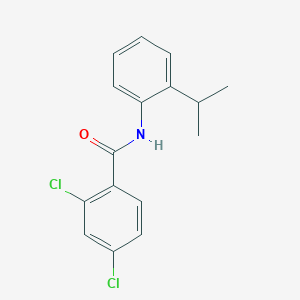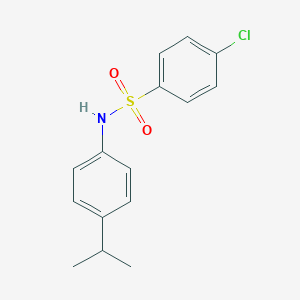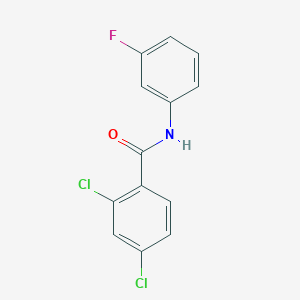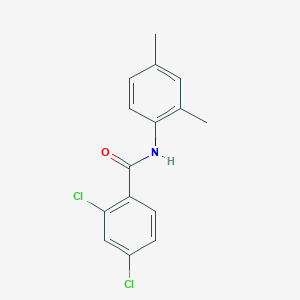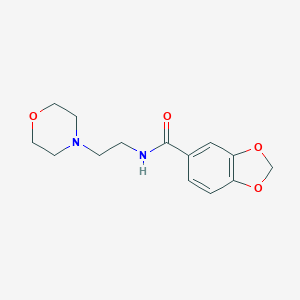
1-Methyl-4-phenylpyrimidin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-phenylpyrimidin-1-ium (MPP+) is a chemical compound that has been extensively studied for its role in Parkinson's disease. It is a toxic compound that selectively damages dopaminergic neurons in the substantia nigra, leading to the characteristic motor symptoms of Parkinson's disease.
Mecanismo De Acción
MPP+ selectively damages dopaminergic neurons in the substantia nigra by interfering with mitochondrial function. Specifically, MPP+ inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This, in turn, leads to oxidative stress and neuronal death.
Biochemical and Physiological Effects:
MPP+ has been shown to cause a range of biochemical and physiological effects in the brain. These include oxidative stress, inflammation, and mitochondrial dysfunction. MPP+ also induces the formation of Lewy bodies, which are characteristic of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPP+ is a useful tool for studying Parkinson's disease in animal models. It is relatively easy to synthesize and can be administered to animals in a controlled manner. However, there are some limitations to using MPP+ in lab experiments. For example, MPP+ does not fully replicate the complex pathophysiology of Parkinson's disease, and its effects may differ between animal species.
Direcciones Futuras
There are several future directions for research on MPP+. One area of interest is the development of new treatments for Parkinson's disease that target the underlying mechanisms of MPP+ toxicity. Another area of interest is the use of MPP+ as a tool for studying other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Additionally, researchers may explore the use of MPP+ in combination with other neurotoxins to better replicate the complex pathophysiology of Parkinson's disease.
Métodos De Síntesis
MPP+ can be synthesized in the laboratory by the oxidation of 1-methyl-4-phenylpyridinium (MPP) using potassium permanganate. MPP is a metabolite of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is known to cause Parkinson's disease-like symptoms in humans and other animals.
Aplicaciones Científicas De Investigación
MPP+ has been widely used as a research tool to study the mechanisms of Parkinson's disease. It is commonly used to induce Parkinson's disease-like symptoms in animal models, such as mice and rats. By studying the effects of MPP+ on the brain, researchers can gain insights into the underlying causes of Parkinson's disease and develop new treatments for the condition.
Propiedades
Nombre del producto |
1-Methyl-4-phenylpyrimidin-1-ium |
|---|---|
Fórmula molecular |
C11H11N2+ |
Peso molecular |
171.22 g/mol |
Nombre IUPAC |
1-methyl-4-phenylpyrimidin-1-ium |
InChI |
InChI=1S/C11H11N2/c1-13-8-7-11(12-9-13)10-5-3-2-4-6-10/h2-9H,1H3/q+1 |
Clave InChI |
QMXNMDFKXPNHCZ-UHFFFAOYSA-N |
SMILES |
C[N+]1=CN=C(C=C1)C2=CC=CC=C2 |
SMILES canónico |
C[N+]1=CN=C(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



